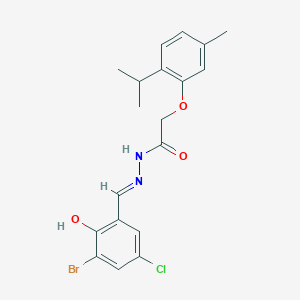![molecular formula C15H9ClN4O B6063516 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is not yet fully understood. However, studies have shown that it acts by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation.
Biochemical and Physiological Effects:
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism in preventing cancer growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol. One of the potential directions is to study its potential as an anti-viral agent, where it has shown promising results in inhibiting the replication of various viruses. Another potential direction is to study its potential as a neuroprotective agent, where it has shown promising results in reducing neuroinflammation. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and anti-inflammatory activity make it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
Synthesemethoden
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves several steps. The first step involves the reaction between 2-aminobenzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-(2-chlorobenzoyl)benzoic acid. The second step involves the reaction between 2-(2-chlorobenzoyl)benzoic acid and thionyl chloride to form 2-(2-chlorobenzoyl)benzoyl chloride. The third step involves the reaction between 2-(2-chlorobenzoyl)benzoyl chloride and 4-amino-5-chloro-2-methoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol.
Wissenschaftliche Forschungsanwendungen
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has found applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation.
Eigenschaften
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(10-Chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B6063546.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6063552.png)